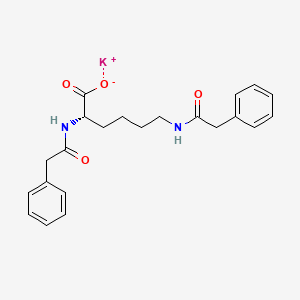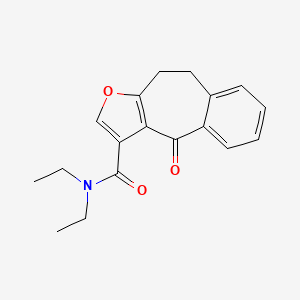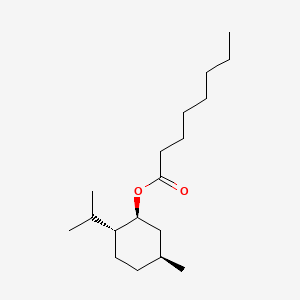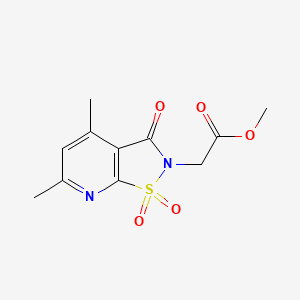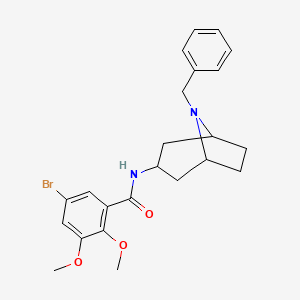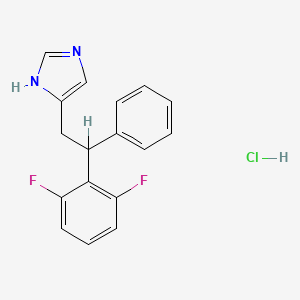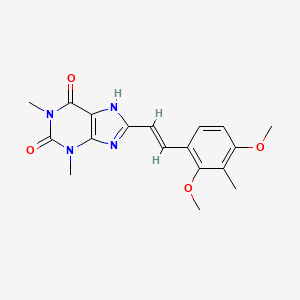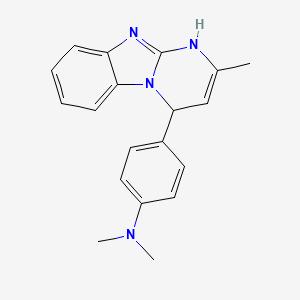
(E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinecarbothioamide core with a pyridinyl group, making it a subject of interest in organic chemistry and medicinal research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide typically involves the condensation of 3-pyridinecarboxaldehyde with 1-methyl-2-propenylidenehydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as an organocatalyst in organic transformations.
Thiourea derivatives: Commonly used in various chemical reactions and as intermediates in the synthesis of pharmaceuticals.
Uniqueness
(E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide stands out due to its unique combination of a hydrazinecarbothioamide core and a pyridinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
174502-94-4 |
|---|---|
分子式 |
C10H12N4S |
分子量 |
220.30 g/mol |
IUPAC名 |
[(E)-[(E)-4-pyridin-3-ylbut-3-en-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C10H12N4S/c1-8(13-14-10(11)15)4-5-9-3-2-6-12-7-9/h2-7H,1H3,(H3,11,14,15)/b5-4+,13-8+ |
InChIキー |
KDXQTYCVIGZFHO-VDXACTLNSA-N |
異性体SMILES |
C/C(=N\NC(=S)N)/C=C/C1=CN=CC=C1 |
正規SMILES |
CC(=NNC(=S)N)C=CC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


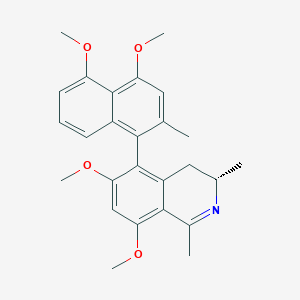
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)
